N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
“N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the CAS Number: 58161-35-6 . It has a molecular weight of 189.21 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The reaction conditions and yield can vary depending on the specific synthesis method .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the specific conditions and reactants used .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of 427.4±34.0 °C and a predicted density of 1.277±0.06 g/cm3 . The compound has a predicted pKa of 14.53±0.20 .Scientific Research Applications
Anti-inflammatory and Anti-arthritic Properties
N-(2-hydroxy phenyl) acetamide, a related compound, has shown anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. It was found to significantly retard the increase in paw oedema volume and reduce serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, suggesting its potential as an anti-arthritic agent (Jawed, Shah, Jamall, & Simjee, 2010).
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis of novel compounds with potential antimicrobial and antifungal activities. For instance, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were prepared and found to be active against a selected panel of microbes, highlighting the potential of acetamide derivatives in antimicrobial applications (Gul et al., 2017).
Analgesic Activities
The potential analgesic activities of some acetamide derivatives were investigated, revealing that certain derivatives could significantly decrease acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, suggesting their potential as analgesic agents (Kaplancıklı et al., 2012).
Environmental Applications
Acetamide derivatives have also been studied for their environmental applications. For example, graphene/titanium dioxide nanotubes incorporating acetaminophen were synthesized for photocatalytic degradation of pollutants, achieving a high degradation rate under UV light irradiation, which provides a new prospect for environmental cleanup using high efficiency catalysts (Tao, Liang, Zhang, & Chang, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
N-(1-oxo-2,3-dihydroinden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPGGYDRVSZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310309 | |
Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-35-6 | |
Record name | 58161-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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